molecular formula C9H12N2O2S B1310308 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide CAS No. 113162-46-2

2,3-Dihydro-1H-indole-5-sulfonic acid methylamide

Cat. No. B1310308
M. Wt: 212.27 g/mol
InChI Key: HXKOIZBLCHKMBW-UHFFFAOYSA-N
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Description

The compound "2,3-Dihydro-1H-indole-5-sulfonic acid methylamide" is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The papers provided discuss various indole derivatives and their synthesis, molecular structures, and applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in several of the papers. For instance, the synthesis of 3-phenyl-1H-indole-5-sulfonamides is described, which involves the use of various substituted phenyl groups and functionalities to obtain compounds that act as inhibitors of carbonic anhydrases . Another paper discusses the one-pot synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which is achieved through cyclization of precursor isothiocyanates using sodium hydride . Additionally, the synthesis of 1H-indole-3-sulfonates is achieved via palladium-catalyzed tandem reactions of 2-alkynyl arylazides with sulfonic acids, indicating a method that proceeds rapidly under mild conditions .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The X-ray crystal structure of a sulfonamide with the human isoform CA II is mentioned, which provides a basis for understanding the interaction of these molecules with their biological targets . The structural details of various synthesized compounds are established by elemental analyses, IR, NMR, and MS spectra, and in some cases, X-ray analyses, as reported in the synthesis of heterocyclic ring systems .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and can lead to a variety of functionalized compounds. The papers describe reactions such as the conversion of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides into pyridinium derivatives , and the synthesis of novel heterocyclic ring systems from 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate . These reactions expand the chemical space of indole derivatives and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. The papers do not provide explicit details on the physical properties of "2,3-Dihydro-1H-indole-5-sulfonic acid methylamide," but the synthesis and structural analysis of related compounds suggest that these properties can be inferred from similar indole sulfonamides. For example, the solubility, melting points, and stability of these compounds could be related to their sulfonamide groups and the nature of their substituents .

Scientific Research Applications

Synthesis and Cancer Detection Applications

A novel water-soluble near-infrared dye, synthesized through an asymmetric approach, has demonstrated significant potential in cancer detection via optical imaging. The dye, with enhanced quantum yield due to an added sulfonate group, offers a unique handle for bioconjugation, enabling selective labeling of peptides. This advancement paves the way for the development of molecular beacons for cancer detection, showcasing a broad application spectrum in in vivo optical imaging (Pham, Medarova, & Moore, 2005).

Anticancer Agent Synthesis

Indapamide derivatives have been synthesized and evaluated for their pro-apoptotic activities against melanoma cell lines, with one compound demonstrating significant growth inhibition. This research highlights the potential of these compounds as anticancer agents, further supported by their ability to inhibit human carbonic anhydrase isoforms, suggesting a multifaceted mechanism of action (Yılmaz et al., 2015).

PET Imaging for Cancer Diagnosis

The development of a radiolabeled compound for PET imaging of the MET receptor in lung cancer xenografts signifies a leap forward in non-invasive cancer diagnostics. This compound has shown promise in accurately quantifying MET receptor presence in vivo, aiding the clinical development of MET-targeted therapeutics (Wu et al., 2010).

Heterocyclic Compound Synthesis

Research into the synthesis of novel heterocyclic systems by linking indole with other heterocyclic moieties has opened new avenues for the development of compounds with potential biological activities. These innovative synthetic approaches have yielded compounds that warrant further investigation for their applications in various fields, including pharmaceuticals (Boraei, Sarhan, Yousuf, & Barakat, 2020).

Synthesis of COX-2 Inhibitors

The creation of sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles as COX-2 inhibitors showcases a targeted approach towards developing compounds with anti-inflammatory properties. These findings suggest the potential of these compounds in creating more effective and selective COX-2 inhibitors, essential for treating inflammation-related disorders (Laube, Gassner, Kniess, & Pietzsch, 2019).

Safety And Hazards

2,3-Dihydro-1H-indole-5-sulfonic acid methylamide is labeled as an irritant . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKOIZBLCHKMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424697
Record name 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-indole-5-sulfonic acid methylamide

CAS RN

113162-46-2
Record name 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2,3-dihydro-1H-indole-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 23.42 g (0.0975 mol) of 5-methylsulfamoyl-N-formylindoline in 500 ml of methanol was added 40 ml of concentrated hydrochloric acid. The solution was heated to reflux for one hour. Thin layer chromatography in chloroform showed the reaction was complete. The solution was allowed to cool, and then the methanol was removed under reduced pressure. The aqueous slurry remaining was dissolved ice water and neutralized by the addition of sodium hydroxide solution. The precipitate was extracted with methylene chloride, washed with water and saturated aqueous sodium chloride solution. The solution was dried over sodium sulfate and then concentrated under reduced pressure. The residue was allowed to air dry to give 17.02 g (0.08 mol) (82% by weight yield) of 5-methylsulfamoylindoline.
Name
5-methylsulfamoyl-N-formylindoline
Quantity
23.42 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YG İşgör, Z Kılıç, S Ölgen - Chemical biology & drug design, 2008 - Wiley Online Library
The pp60 c‐Src is one of the ubiquitously expressed Src family kinases and has important functions in malignant cells, including regulation of cell division, growth factor signaling, and …
Number of citations: 7 onlinelibrary.wiley.com
Z Anwer, SP Gupta - Letters in Drug Design & Discovery, 2011 - ingentaconnect.com
A quantitative structure-activity relationship (QSAR) study has been made on a novel series of substituted 3-[3-(aminopropyl)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylene]-1,3-dihydro-…
Number of citations: 4 www.ingentaconnect.com
H Guan, AD Laird, RA Blake, C Tang… - Bioorganic & medicinal …, 2004 - Elsevier
A novel series of substituted 3-[3-(aminopropyl)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylene]-1,3-dihydro-indole-2-ones was discovered as potent inhibitors of the non-receptor tyrosine …
Number of citations: 64 www.sciencedirect.com

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